Cas no 1804833-22-4 (2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
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- Inchi: 1S/C8H4BrF3INO2/c9-1-6-4(3-15)7(5(13)2-14-6)16-8(10,11)12/h2-3H,1H2
- InChI Key: MSPDJBQHFHNPGF-UHFFFAOYSA-N
- SMILES: IC1=CN=C(CBr)C(C=O)=C1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- XLogP3: 2.7
- Topological Polar Surface Area: 39.2
2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029091718-1g |
2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde |
1804833-22-4 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
Introduction to 2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804833-22-4)
2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde, with the CAS number 1804833-22-4, is a versatile and highly functionalized compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound features a pyridine core with multiple substituents, including a bromomethyl group, an iodo group, and a trifluoromethoxy group, making it a valuable intermediate for the synthesis of complex molecules and pharmaceuticals.
The unique combination of functional groups in 2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde provides a rich platform for chemical transformations. The bromomethyl group can undergo various nucleophilic substitution reactions, while the iodo group can be readily displaced in palladium-catalyzed cross-coupling reactions. The trifluoromethoxy group imparts significant electronic and steric effects, influencing the reactivity and properties of the molecule.
Recent research has highlighted the potential applications of this compound in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde exhibit potent anti-cancer activity against various tumor cell lines. The bromomethyl and iodo groups facilitate the introduction of diverse substituents, allowing for the optimization of pharmacological properties such as potency, selectivity, and bioavailability.
In addition to its medicinal applications, 2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde has shown promise in materials science. A research team at the University of California reported the use of this compound as a building block for the synthesis of novel polymers with enhanced thermal stability and mechanical strength. The trifluoromethoxy group contributes to the fluorination of the polymer backbone, which is known to improve material performance in various applications.
The synthetic route to 2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of 4-trifluoromethoxy-pyridine, which is then functionalized with bromomethyl and iodo groups through selective halogenation reactions. The final step involves the formation of the aldehyde functionality via oxidation. This multi-step process allows for high yields and purity, making it suitable for large-scale production.
The physical and chemical properties of 2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde have been extensively characterized. It is a solid at room temperature with a melting point ranging from 100°C to 110°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). Its spectral data, including NMR and mass spectrometry (MS), have been reported in several scientific publications, providing valuable information for its identification and characterization.
Safety considerations are crucial when handling 2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde. While it is not classified as a hazardous material under current regulations, appropriate personal protective equipment (PPE) should be used during handling to minimize exposure risks. It is recommended to store the compound in a cool, dry place away from direct sunlight and incompatible materials.
In conclusion, 2-(Bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804833-22-4) is a highly functionalized compound with broad applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups makes it an attractive intermediate for the development of novel pharmaceuticals and advanced materials. Ongoing research continues to uncover new possibilities for this versatile compound, solidifying its importance in modern chemistry.
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